N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[(1-Methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative featuring an acetamide group attached to a phenyl ring, which is further substituted with a sulfamoyl moiety linked to a (1-methylpiperidin-4-yl)methyl group.
Properties
IUPAC Name |
N-[4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12(19)17-14-3-5-15(6-4-14)22(20,21)16-11-13-7-9-18(2)10-8-13/h3-6,13,16H,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAZEEWMWVLGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-aminophenylacetamide with 1-methylpiperidin-4-ylmethyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with a sulfonyl chloride to yield the final compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups .
Scientific Research Applications
N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Substituents
The sulfamoyl group in this compound is modified with a (1-methylpiperidin-4-yl)methyl group, distinguishing it from analogues with piperazine or unsubstituted piperidine rings. Key comparisons include:
Notes:
- Piperazine derivatives (e.g., Compound 35) exhibit higher polarity due to the additional nitrogen, which may limit CNS activity compared to piperidine-based analogues.
Aryl-Substituted Sulfonamides
Replacing the piperidine group with aromatic or heteroaromatic substituents alters electronic and steric properties:
Notes:
Hybrid Structures with Additional Functional Groups
Modifications to the acetamide or sulfamoyl moiety further diversify activity:
Notes:
- The addition of a cyano group (e.g., in pyrazole-sulfonamide hybrids) enhances electrophilicity, facilitating covalent interactions with biological targets .
- Thiazolidinone derivatives (e.g., ) exhibit dual mechanisms, such as PPAR-γ agonism and sulfamoyl-mediated enzyme inhibition .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfonamides with polar substituents (e.g., piperazinyl) demonstrate higher aqueous solubility, whereas piperidine derivatives may require formulation optimization .
Biological Activity
N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide, also referred to as compound 953141-84-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₂₅N₃O₃S
- Molecular Weight : 339.5 g/mol
- CAS Number : 953141-84-9
The compound contains a piperidine ring, which is known to enhance bioactivity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. This compound may act on pathways similar to those affected by other sulfonamide compounds.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially due to its ability to inhibit folate synthesis pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial growth and tumor cell proliferation.
- Cell Cycle Arrest : Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound might modulate ROS levels, contributing to its antitumor effects.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study investigating the antitumor potential of various sulfonamide derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The study utilized IC50 values to measure potency and demonstrated that the compound's effectiveness was comparable to established chemotherapeutics.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibitory effect on bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential sulfamoylation and acetylation reactions. Key steps include:
- Sulfamoylation : Reacting 4-aminophenylsulfonamide derivatives with 1-methylpiperidin-4-ylmethanol under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents in anhydrous DMF at 0–5°C) .
- Acetylation : Introducing the acetamide group via reaction with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) at room temperature .
- Optimization : Temperature control (<5°C during sulfamoylation prevents side reactions) and solvent choice (DMF enhances solubility of intermediates) are critical for yield (>75%) and purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the 1-methylpiperidinyl moiety (δ 2.2–3.1 ppm for methylene/methyl groups) and sulfamoyl linkage (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonamide) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 339.15 (calculated for CHNOS) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) to confirm purity .
Q. What analytical techniques are used to assess the compound’s purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (ACN/water gradient, 0.1% TFA) detect impurities (<2%) and degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- TLC : Silica gel plates (ethyl acetate:hexane, 3:7) monitor reaction progress, with UV visualization at 254 nm .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in sulfamoylation steps, reducing byproduct formation .
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC separates enantiomers, achieving >99% enantiomeric excess (ee) .
- Process Optimization : Continuous-flow reactors improve heat dissipation and reduce reaction times (from 24h to 6h for acetylation) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC values in kinase assays)?
- Methodological Answer :
- Assay Standardization : Use ATP concentration gradients (1–10 µM) to control for competition effects in kinase inhibition studies .
- Structural Analog Comparison : Benchmark against derivatives (e.g., N-(4-sulfamoylphenyl)acetamide analogs) to identify structure-activity relationships (SAR) influencing potency .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies caused by cell-line variability (e.g., HEK293 vs. HeLa) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR vs. VEGFR2), prioritizing modifications to the piperidinylmethyl group for reduced off-target effects .
- MD Simulations : GROMACS simulations (50 ns) assess ligand-protein stability, identifying key hydrogen bonds (e.g., sulfamoyl-O with Lys721 in EGFR) .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK1/2) after 24h treatment to confirm pathway inhibition .
- CRISPR Knockout : Generate EGFR-knockout HeLa cells to isolate compound-specific effects from off-target interactions .
- Metabolomics : LC-MS-based profiling identifies altered metabolites (e.g., reduced ATP levels) linked to mitochondrial dysfunction .
Q. How are solubility and bioavailability challenges addressed in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
